Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-
Brand Name: Vulcanchem
CAS No.: 837-08-1
VCID: VC20865409
InChI: InChI=1S/C15H16O2/c1-15(2,11-7-9-12(16)10-8-11)13-5-3-4-6-14(13)17/h3-10,16-17H,1-2H3
SMILES: CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-

CAS No.: 837-08-1

Cat. No.: VC20865409

Molecular Formula: C15H16O2

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- - 837-08-1

CAS No. 837-08-1
Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
IUPAC Name 2-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Standard InChI InChI=1S/C15H16O2/c1-15(2,11-7-9-12(16)10-8-11)13-5-3-4-6-14(13)17/h3-10,16-17H,1-2H3
Standard InChI Key MLCQXUZZAXKTSG-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O
Canonical SMILES CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O

Chemical Structure and Properties

Molecular Structure and Configuration

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- features a distinctive molecular arrangement that differentiates it from the more common bisphenol compounds. The compound consists of two phenol rings connected by a propane unit, with specific substituent positions that define its isomeric identity. In this molecule, one phenol group is attached at the ortho position (position 2) while the other hydroxyphenyl group maintains the para orientation (position 4) on the connecting carbon structure . This structural arrangement creates an asymmetric molecule that differs significantly from the para-para arrangement found in conventional BPA. The molecular backbone retains the characteristic dimethylmethylene bridge connecting the two aromatic rings, which is a defining feature of bisphenol compounds. This structural configuration influences many of the compound's physical and chemical properties, including its reactivity, solubility, and potential for biological interactions.

Physical and Chemical Properties

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- exhibits a range of physical and chemical properties that influence its behavior in various environments and applications. The compound is generally stable under normal conditions but may undergo degradation when exposed to extreme pH levels or elevated temperatures, reflecting the reactivity of its phenolic hydroxyl groups. Like other bisphenol compounds, it demonstrates moderate solubility in water, though specific solubility data for this particular isomer is less well-documented than for BPA, which has a reported water solubility of approximately 120 mg/liter . The compound's octanol-water partition coefficient (Kow) serves as an important indicator of its environmental distribution potential, reflecting its tendency to partition between aqueous and organic phases in environmental systems . The vapor pressure of the compound is expected to be relatively low, similar to BPA's reported vapor pressure of approximately 5.32 to 5 Pascals, indicating limited volatility under standard conditions .

Spectroscopic and Analytical Characteristics

The identification and characterization of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- typically involve various spectroscopic and analytical techniques that exploit its unique structural features. Nuclear Magnetic Resonance (NMR) spectroscopy can clearly differentiate this isomer from other bisphenol compounds based on the distinct chemical shifts associated with its asymmetric structure. Mass spectrometry provides definitive identification through characteristic fragmentation patterns and molecular weight determination, which aligns with its theoretical molecular mass. Infrared spectroscopy reveals distinctive absorption bands associated with the phenolic hydroxyl groups and aromatic ring structures characteristic of this compound. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer effective methods for separation and quantification of this compound in complex mixtures, often employing specialized columns and detection methods optimized for phenolic compounds. These analytical approaches collectively enable precise identification and quantification of the compound in various matrices, from environmental samples to industrial formulations.

Synthesis and Production Methods

Laboratory Synthesis Routes

The synthesis of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- can be achieved through several laboratory-scale methods that typically involve controlled condensation reactions between appropriate phenolic precursors. One common approach involves the acid-catalyzed reaction between phenol and 4-hydroxyphenylpropan-2-one under carefully controlled conditions to direct the substitution pattern toward the ortho position. Alternative synthetic routes may include the selective functionalization of pre-formed bisphenol structures through directed metallation and subsequent cross-coupling reactions to achieve the desired substitution pattern. The laboratory synthesis typically requires precise control of reaction parameters such as temperature, catalyst concentration, and stoichiometry to favor the formation of the ortho-para isomer over the more thermodynamically stable para-para configuration found in conventional BPA. Purification of the target compound often involves chromatographic techniques to separate it from other isomers that may form during the reaction, particularly the para-para isomer which tends to predominate under many reaction conditions.

Industrial Production Considerations

While industrial-scale production of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- is less common than that of BPA, similar production principles would apply with modifications to favor the desired isomeric form. The industrial synthesis would likely involve optimized reaction conditions using specific catalysts and reaction parameters designed to enhance the selectivity for the ortho-para isomer. Continuous flow reactor systems might be employed to provide better control over reaction kinetics and temperature profiles, thereby improving isomer selectivity. Purification on an industrial scale would potentially utilize fractional crystallization, selective solvent extraction, or specialized chromatographic techniques adapted for large-scale separation. The economic viability of dedicated production facilities for this specific isomer would depend on market demand for its unique properties in specialized applications. Process optimization would focus on maximizing yield and selectivity while minimizing waste generation and energy consumption, particularly given the challenge of controlling isomer distribution in bisphenol synthesis reactions.

Applications and Uses

Industrial Applications

Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- finds various industrial applications that exploit its unique structural features and reactivity profile. The compound can serve as a specialized monomer in the production of certain polymers where its asymmetric structure imparts distinct physical properties to the resulting materials. In epoxy resin formulations, this compound may be utilized when specific curing characteristics or thermal properties are required that differ from those achieved with conventional BPA. The ortho-positioning of one hydroxyl group potentially offers different cross-linking patterns in polymer matrices, which can influence mechanical properties such as flexibility, impact resistance, and thermal stability. In specialized coatings and adhesives, the compound might provide advantages in terms of chemical resistance or adhesion characteristics due to its distinct molecular geometry. Additionally, the compound's reactivity profile makes it potentially valuable as an intermediate in the synthesis of more complex chemical structures for specialized industrial applications.

Research and Analytical Uses

Environmental Persistence and Fate

Degradation Mechanisms and Transformation Products

The environmental persistence of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- is influenced by various degradation pathways that transform the parent compound into metabolites with potentially different environmental behaviors and biological activities. Photodegradation represents a significant transformation route in surface waters and the atmospheric boundary layer, where UV radiation induces structural changes through mechanisms such as hydroxylation and ring cleavage. Biodegradation by microorganisms present in environmental matrices can lead to progressive transformation of the compound, with metabolic pathways potentially involving initial hydroxylation followed by ring cleavage and further degradation of the resulting fragments. Hydrolysis reactions, particularly under extreme pH conditions, may affect the stability of the compound, though these processes are generally slower under environmentally relevant conditions. Advanced oxidation processes involving hydroxyl radicals, such as those occurring in natural waters or engineered treatment systems, can rapidly transform the compound through sequential oxidation reactions. These degradation processes collectively determine the compound's environmental half-life and lead to a complex mixture of transformation products that may retain some structural features of the parent compound while exhibiting altered environmental behaviors and biological activities .

Health and Ecological Implications

Toxicological Profile

The toxicological profile of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- reflects its structural relationship to BPA while potentially exhibiting distinct biological activities due to its isomeric configuration. The acute toxicity of the compound is expected to be moderate, with effects primarily associated with the phenolic functional groups that can interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. Chronic exposure effects would likely focus on potential endocrine-disrupting activities, similar to those extensively studied for BPA, though the ortho-para arrangement of the hydroxyl groups may result in different receptor binding affinities and consequent biological responses. Reproductive and developmental effects represent areas of particular concern given the established activities of related bisphenol compounds on reproductive system development and function across various species. The compound's potential for genotoxicity and carcinogenicity would depend on its ability to form reactive metabolites through biotransformation processes, particularly involving the phenolic groups that can undergo oxidative metabolism. The toxicokinetic behavior of the compound, including absorption, distribution, metabolism, and excretion patterns, likely differs from that of BPA due to structural differences that influence molecular interactions with transport proteins, metabolic enzymes, and excretion mechanisms .

Ecological Effects

The ecological implications of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- encompass potential effects on various environmental organisms and ecosystem functions. Aquatic toxicity studies with model organisms such as algae, daphnids, and fish would be expected to show moderate acute and chronic effects, with sensitivity potentially varying across taxonomic groups based on differences in uptake, metabolism, and target site sensitivity. Terrestrial ecosystems may experience effects primarily through soil contamination affecting soil-dwelling organisms and potentially plant systems through root uptake and translocation processes. The potential for endocrine-disrupting effects in wildlife populations represents a significant ecological concern, particularly for long-lived species where reproductive impairments could have population-level consequences. Food web effects may occur through direct toxicity to sensitive species as well as indirect effects on ecosystem structure and function resulting from selective impacts on key organism groups. The ecological risk profile of the compound is further complicated by potential interactions with other environmental contaminants, resulting in additive, synergistic, or antagonistic effects that are difficult to predict from single-compound studies .

Regulatory Status and Guidelines

Analytical Methods and Monitoring Requirements

Effective monitoring of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- in environmental, industrial, and consumer contexts requires validated analytical methods capable of detecting and quantifying the compound with appropriate sensitivity and specificity. Chromatographic techniques coupled with mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), represent the gold standard for analysis of this compound in complex matrices such as environmental samples, biological specimens, and consumer products. Sample preparation procedures typically involve extraction techniques optimized for phenolic compounds, such as solid-phase extraction, liquid-liquid extraction, or newer microextraction approaches that enhance sensitivity while reducing solvent consumption. Method validation parameters include detection limits typically in the nanogram per liter range for environmental samples, with appropriate quality control measures to ensure accuracy and precision in quantitative determinations. Monitoring programs may target this compound specifically or include it within broader bisphenol screening approaches, with sampling designs reflecting the expected environmental distribution patterns and potential exposure pathways for humans and wildlife. The analytical challenges associated with isomer-specific analysis require careful method development to achieve reliable discrimination between closely related bisphenol structures that may co-occur in environmental and product samples.

Current Research and Future Directions

Emerging Research Areas

Current research on Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- encompasses several emerging areas that address knowledge gaps regarding its environmental behavior and biological effects. Advanced analytical methods development continues to improve detection sensitivity and isomer specificity, enabling more accurate assessment of environmental occurrence and human exposure patterns. Environmental fate studies increasingly incorporate realistic environmental conditions and complex matrices to better predict the compound's behavior in natural systems, including transformation processes and the formation of potentially bioactive metabolites. Toxicological research is expanding beyond traditional endpoints to examine subtle biological effects, including epigenetic modifications, metabolic disruption, and neurodevelopmental outcomes that may occur at environmentally relevant concentrations. Structure-activity relationship studies comparing this isomer with conventional BPA and other structural analogs provide insights into the molecular features responsible for specific biological activities, informing both risk assessment and the design of safer alternatives. Exposure science research is developing refined models to better characterize human and wildlife exposure to this compound through multiple pathways, incorporating probabilistic approaches to address variability and uncertainty in exposure scenarios .

Future Research Needs

Despite advancing knowledge, significant research gaps remain regarding Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- that warrant future investigation to support evidence-based risk assessment and management. Comprehensive environmental monitoring studies are needed to establish the compound's occurrence patterns across diverse environmental compartments, including potential hot spots associated with specific industrial activities or waste management practices. Toxicological studies specifically designed to address the unique structural features of this isomer, rather than extrapolating from BPA data, would provide more accurate characterization of its biological activity profile and potential health risks. Long-term ecological studies examining population and community-level effects would complement laboratory toxicity testing to better understand ecosystem impacts under realistic environmental conditions. Human biomonitoring data specific to this isomer would help establish background exposure levels in general populations and identify potentially vulnerable subpopulations experiencing higher exposure levels. Development and evaluation of remediation technologies tailored to this compound's specific physical-chemical properties would support environmental management efforts in contaminated sites. Continued research on safer alternatives that maintain desired functional properties while minimizing potential environmental and health concerns remains an important direction for sustainable chemistry approaches .

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